6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-4-2-5-6(11-8(12)10-5)3-7(4)15(9,13)14/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBTWOONDOQAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023816-32-1 | |
| Record name | 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation
The precursor, 6-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole (also known as 6-methylbenzimidazolone), is synthesized via condensation of 4-methyl-o-phenylenediamine with suitable carbonyl sources such as phosgene or urea derivatives under controlled conditions. This step ensures the correct substitution pattern on the benzimidazole ring.
Sulfonation Step
The sulfonation at the 5-position is achieved by treating the benzimidazole derivative with sulfonating agents such as chlorosulfonic acid or sulfuryl chloride. The reaction conditions are critical for regioselectivity and yield.
- Typical conditions involve cooling the reaction mixture to control exothermicity.
- Solvents such as chloroform or dichloromethane are used to moderate the reaction.
- The reaction temperature is maintained between 0°C and 50°C to optimize sulfonation.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate formed is converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Thionyl chloride is preferred due to milder conditions and better control.
- The reaction is typically carried out under reflux conditions for several hours.
- Excess thionyl chloride is removed under reduced pressure.
Detailed Process Parameters and Data
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazole core synthesis | 4-methyl-o-phenylenediamine + urea/phosgene | 80-120 | 4-6 | 75-85 | Controlled pH and inert atmosphere preferred |
| Sulfonation | Chlorosulfonic acid or SO2Cl2 | 0-50 | 1-3 | 65-80 | Cooling required to avoid over-sulfonation |
| Chlorination | Thionyl chloride (SOCl2) | Reflux (~70) | 2-4 | 80-90 | Excess SOCl2 removed under vacuum |
Alternative Methods and Improvements
- Some patents describe the use of potassium tert-butoxide and other bases to improve conversion efficiency during salt formation of related benzimidazole derivatives, suggesting the possibility of base-mediated sulfonation or salt formation prior to chlorination to enhance yields and purity.
- Polar aprotic solvents such as ketones, esters, or ethers have been investigated to optimize reaction rates and selectivity during sulfonation and chlorination steps.
- Density Functional Theory (DFT) studies have been applied to related benzimidazole sulfonyl derivatives to understand electronic effects influencing reactivity, which can inform optimization of reaction conditions.
Research Findings and Characterization
- The sulfonyl chloride product is characterized by spectroscopic methods including ^1H and ^13C NMR, FT-IR, and UV-Vis spectroscopy. The sulfonyl chloride group typically shows characteristic S=O stretching vibrations in the IR spectrum.
- DFT calculations on related benzimidazole sulfonyl compounds reveal that electron-withdrawing groups at the sulfonyl position significantly affect molecular orbitals and reactivity, which correlates with experimental yields and reaction conditions.
- Purity and yield improvements have been reported by controlling the equivalents of chlorinating agents and reaction temperature precisely.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Core synthesis | Condensation of 4-methyl-o-phenylenediamine with urea or phosgene | High yield, well-established | Requires careful handling of phosgene |
| Sulfonation | Reaction with chlorosulfonic acid or sulfuryl chloride | Regioselective sulfonation | Exothermic, requires cooling |
| Chlorination | Conversion of sulfonic acid intermediate using thionyl chloride | Mild conditions, good yield | Requires removal of excess SOCl2 |
| Solvent choice | Use of chloroform, dichloromethane, or polar aprotic solvents | Improved reaction control | Solvent toxicity and disposal issues |
| Base-mediated methods | Use of potassium tert-butoxide or other bases to form salts prior to chlorination (patent data) | Enhanced conversion and purity | Additional steps and reagents |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical intermediates. Its sulfonyl chloride group is particularly valuable for introducing sulfonamide functionalities into various organic molecules.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in the synthesis of novel antimicrobial agents. The sulfonyl chloride moiety facilitates the formation of sulfonamides, which are known for their antibacterial properties. The synthesized derivatives exhibited significant activity against a range of bacterial strains, indicating the compound's potential as a scaffold for developing new antibiotics.
Agrochemicals
In addition to medicinal applications, this compound has been explored in agrochemical formulations. The ability to modify its structure allows for the design of herbicides and pesticides that target specific biochemical pathways in plants or pests.
Case Study: Herbicide Development
Research has shown that derivatives of this compound can be effective as herbicides. By modifying the sulfonyl group, researchers developed compounds that inhibit key enzymes involved in plant growth, leading to effective weed control.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.
Data Table: Applications Overview
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Synthesis of antimicrobial agents | Novel sulfonamide derivatives |
| Agrochemicals | Development of herbicides and pesticides | Inhibition of plant growth enzymes |
| Material Science | Development of polymers and coatings | Coatings with enhanced chemical resistance |
Analytical Chemistry
This compound is also used as a reagent in analytical chemistry for the detection and quantification of various analytes through chromatography and spectroscopy techniques.
Case Study: Chromatographic Applications
In analytical studies, this compound has been employed as a derivatizing agent to enhance the detection sensitivity of certain compounds in liquid chromatography-mass spectrometry (LC-MS). Its ability to form stable adducts improves the quantification limits for trace analysis.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, by inhibiting their activity through covalent modification.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 53439-87-5
- Molecular Formula : C₈H₇ClN₂O₃S (calculated based on structural analogs)
- Purity : Typically 90% (commercially available)
The sulfonyl chloride group confers high reactivity, enabling nucleophilic substitution with amines to form sulfonamides. Applications include drug discovery, particularly in targeting enzymes and receptors such as metabotropic glutamate receptors .
Comparison with Structurally Similar Compounds
6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl Chloride
Structural Features :
Key Differences :
- Electronic Effects : The electron-withdrawing fluorine substituent increases the electrophilicity of the sulfonyl chloride group compared to the electron-donating methyl group in the target compound. This enhances reactivity toward amines but may reduce stability .
- Applications : Used in synthesizing fluorinated sulfonamides for probing enzyme active sites or improving metabolic stability in drug candidates.
Synthetic Route : Similar to the target compound, synthesized via sulfonation of the benzimidazole core or cyclization of appropriately substituted precursors .
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl Chloride
Structural Features :
Key Differences :
- Lipophilicity : Increased lipophilicity compared to the 6-methyl analog, which may improve membrane permeability in drug candidates.
Applications: Limited data available, but dimethyl-substituted benzimidazoles are explored in kinase inhibitors and antimicrobial agents .
N-([1,1'-Biphenyl]-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
Structural Features :
- Sulfonamide derivative of the parent sulfonyl chloride.
- Synthetic Route: Prepared by reacting 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride with 4-aminobiphenyl in the presence of pyridine .
Key Differences :
- Reactivity : The sulfonamide group is less reactive than the sulfonyl chloride, making it suitable for stable drug candidates.
Tabulated Comparison of Key Compounds
*Estimated formula due to discrepancy in source data .
Research Findings and Trends
- Substituent Effects :
- Synthetic Efficiency : Microwave-assisted dehydration and one-pot cyclization methods improve yields in benzimidazole sulfonamide synthesis .
- Commercial Viability : The discontinuation of this compound highlights challenges in scaling up niche intermediates, driving interest in fluorinated or dimethylated analogs .
Biological Activity
Overview
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is a chemical compound with the molecular formula . It belongs to the benzimidazole family and features a sulfonyl chloride moiety, which enhances its reactivity and potential biological applications. This compound has garnered interest for its potential as an intermediate in pharmaceutical synthesis and as a bioactive agent.
The synthesis of this compound typically involves:
- Formation of the Benzimidazole Core : Cyclization of o-phenylenediamine with carboxylic acid derivatives.
- Methylation : Methylation at the 6-position using methyl iodide.
- Sulfonylation : Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid.
This synthetic pathway allows the compound to maintain a unique substitution pattern, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, its sulfonyl chloride group is known for undergoing nucleophilic substitution reactions, making it a versatile building block for synthesizing biologically active compounds.
Enzyme Inhibition Studies
Research indicates that derivatives of benzimidazole compounds, including this compound, exhibit inhibitory effects on certain enzymes involved in inflammatory processes. For instance, studies have shown that similar compounds can selectively inhibit mammalian lipoxygenases (ALOX15), which are implicated in cancer and inflammation. The structure of these compounds suggests they may act as allosteric inhibitors, modulating enzyme activity without directly competing with substrate binding .
Case Studies and Research Findings
- Inhibition of ALOX15 : A study demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against ALOX15. The selectivity of these compounds for different substrates was also noted, indicating potential therapeutic applications in managing inflammation-related disorders .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound suggest that it may have efficacy against various bacterial strains. The sulfonyl chloride functionality is hypothesized to contribute to its bioactivity by facilitating interactions with microbial enzymes or receptors.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Inhibitor of ALOX15; potential antibacterial properties |
| 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride | Similar but lacks methyl group | Lower potency as an enzyme inhibitor |
| 3-Methyl derivatives | Contains oxygen instead of nitrogen | Different interaction profile with biological targets |
Q & A
Q. What are the established synthesis protocols for 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzoimidazole precursors. For example, sulfonation reactions using chlorosulfonic acid under controlled anhydrous conditions are common. Optimization can include:
- Catalyst variation : Testing Lewis acids (e.g., AlCl₃) or protic acids (e.g., H₂SO₄) to enhance sulfonyl chloride formation .
- Solvent selection : Using polar aprotic solvents like DMF or DMSO to stabilize intermediates and improve reaction homogeneity .
- Temperature control : Maintaining low temperatures (0–5°C) during sulfonation to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., unreacted precursors or sulfonic acid byproducts) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% recommended for biological assays) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) validate sulfonyl chloride functionality .
Advanced Research Questions
Q. How does the sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitution reactions, and what strategies mitigate premature hydrolysis?
- Methodological Answer : The sulfonyl chloride group is highly electrophilic but prone to hydrolysis. To enhance stability and reactivity:
- Anhydrous conditions : Use dry solvents (e.g., THF, DCM) and molecular sieves to absorb moisture .
- In situ derivatization : React immediately with nucleophiles (e.g., amines) to form sulfonamides, preventing hydrolysis .
- Low-temperature storage : Store at –20°C under nitrogen to prolong shelf life .
Q. What are the common impurities formed during synthesis, and how can they be identified and separated?
- Methodological Answer :
- Impurity types :
- Unreacted precursors : Detected via TLC or HPLC retention time comparison .
- Hydrolysis products (sulfonic acids) : Identified by FTIR (absence of S–Cl stretch at ~550 cm⁻¹) .
- Separation strategies :
- Ion-exchange chromatography : Removes ionic impurities like sulfonic acids .
- Preparative HPLC : Isolates non-polar byproducts using gradient elution .
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict hydrolysis rates by modeling interactions between sulfonyl chloride and water molecules at different pH levels .
- Density Functional Theory (DFT) : Calculates activation energies for nucleophilic substitution pathways, guiding solvent/catalyst selection .
- Experimental validation : Correlate computational predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
